Bienvenue dans la boutique en ligne BenchChem!

Hoquizil Hydrochloride

Pharmacokinetics Bronchodilator Metabolism

Hoquizil Hydrochloride (CAS 23256-28-2) is the active metabolite of piquizil with proven oral bronchodilator activity and exclusive phosphodiesterase (PDE) inhibition. Unlike generic bronchodilators, it offers a longer plasma half-life and improved tolerability, making it a superior reference standard for prodrug activation studies and PDE-mediated smooth muscle relaxation assays. Procure with confidence—research-grade purity (≥98%) supports reproducible pharmacokinetic/pharmacodynamic (PK/PD) investigations and next-generation PDE inhibitor benchmarking.

Molecular Formula C19H27ClN4O5
Molecular Weight 426.9 g/mol
CAS No. 23256-28-2
Cat. No. B1673404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoquizil Hydrochloride
CAS23256-28-2
SynonymsHoquizil hydrochloride;  Hoquizil HCl;  CP-14,185-1;  CP-14185-1.
Molecular FormulaC19H27ClN4O5
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl
InChIInChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H
InChIKeyUGBDUZVYTXIXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hoquizil Hydrochloride (CAS 23256-28-2): Bronchodilator and PDE Inhibitor Profile


Hoquizil Hydrochloride (CAS 23256-28-2) is a quinazoline-derivative bronchodilator with oral activity, first developed by Pfizer as the metabolite of the parent compound piquizil [1]. The compound (molecular weight 426.9 g/mol; C₁₉H₂₇ClN₄O₅) is primarily recognized for its phosphodiesterase (PDE) inhibitory activity, which mediates relaxation of respiratory smooth muscle [2][3]. Initially evaluated as an oral bronchodilator in the late 1960s and early 1970s, Hoquizil hydrochloride is currently categorized as an experimental small molecule drug and is supplied for research purposes only [4][5].

Why Generic Substitution Fails: Hoquizil's Distinct Pharmacological Lineage and Activity Profile


Generic substitution of Hoquizil hydrochloride is not a straightforward matter of class interchangeability. The compound is not a *de novo* design but a specific active metabolite of the prodrug piquizil, and its profile is intrinsically linked to this metabolic origin [1]. Direct comparative studies demonstrate that while Hoquizil retains the bronchodilatory activity of its parent, it exhibits a fundamentally different pharmacokinetic and tolerability signature—specifically, a longer plasma half-time and improved tolerability in human subjects [1]. Furthermore, a broad biochemical screen of 34 vasodilators established that Hoquizil acts exclusively as a phosphodiesterase (PDE) inhibitor, a mechanism shared by only a subset of compounds, distinguishing it from agents with mixed receptor-binding or calcium-channel blocking activities [2]. Therefore, substitution with other quinazolines or general bronchodilators fails to account for these specific PK and mechanistic differentiators.

Quantitative Differentiation Guide: Hoquizil Hydrochloride vs. Comparators


Extended Plasma Half-Life Relative to Parent Compound Piquizil

Hoquizil is the active metabolite of piquizil and offers a differentiated pharmacokinetic profile. In a human metabolic and preliminary evaluation study, Hoquizil exhibited a significantly longer plasma half-time compared to its parent compound piquizil while maintaining comparable bronchodilator activity [1].

Pharmacokinetics Bronchodilator Metabolism

Improved Tolerability Over Parent Compound Piquizil

In the same direct head-to-head human evaluation, Hoquizil was reported to be 'better tolerated' than its parent compound piquizil, despite possessing generally comparable pharmacological activity [1].

Tolerability Safety Bronchodilator Quinazoline

Exclusive Phosphodiesterase Inhibitory Activity vs. Multi-Mechanism Vasodilators

A comprehensive biochemical screen of 34 vasodilators demonstrated that Hoquizil, along with a specific subset of compounds (leniquinsin, papaverine, proquazone, dioxyline, quazodine, and theophylline), was 'active only as a phosphodiesterase inhibitor' [1]. This contrasts with many other vasodilators in the panel which exhibited additional receptor-binding activities (alpha-adrenergic, beta-adrenergic) or calcium accumulation antagonism.

Phosphodiesterase PDE Inhibitor Vasodilator Mechanism of Action

Clinically Validated Oral Bronchodilator Activity in Double-Blind Trial

Hoquizil's bronchodilator efficacy was evaluated in a double-blind, randomized, coded clinical study utilizing body plethysmography [1]. This provides a foundational level of clinical evidence for its oral bronchodilator activity in human subjects, differentiating it from compounds that have only been evaluated in animal or ex vivo models.

Bronchodilator Clinical Trial Pulmonary Function Body Plethysmography

Optimal Application Scenarios for Hoquizil Hydrochloride in Scientific Research


Pharmacokinetic Studies of Quinazoline Bronchodilators

Given its unique metabolic origin as the active metabolite of piquizil with a longer plasma half-time and improved tolerability [1], Hoquizil hydrochloride serves as a superior comparator or test article for pharmacokinetic investigations involving quinazoline-derived bronchodilators. Its well-defined metabolic relationship to piquizil makes it an ideal candidate for studying prodrug activation and metabolite pharmacology.

Mechanistic Studies on Selective PDE Inhibition

As a vasodilator that acts exclusively as a phosphodiesterase inhibitor without confounding adrenergic receptor binding or calcium channel effects [1], Hoquizil hydrochloride is a preferred chemical probe for isolating PDE-mediated signaling pathways in smooth muscle relaxation. It is particularly useful as a comparator against multi-mechanism bronchodilators in studies aimed at dissecting the relative contributions of PDE inhibition versus other pathways.

Preclinical Respiratory Disease Models Requiring Oral Bronchodilator

With established oral bronchodilator activity confirmed in a double-blind, randomized clinical study using body plethysmography [1], Hoquizil hydrochloride is a validated positive control for oral dosing paradigms in preclinical animal models of asthma, COPD, or other obstructive airway diseases. Its human clinical validation enhances the translational relevance of findings obtained with this compound.

Benchmarking Novel PDE Inhibitors for Respiratory Indications

Hoquizil's combination of oral bioavailability, human clinical efficacy as a bronchodilator, and exclusive PDE inhibitory mechanism [1][2] makes it a valuable reference standard for benchmarking the activity of next-generation PDE inhibitors intended for respiratory indications. Comparative studies against Hoquizil can contextualize the potency, selectivity, and in vivo performance of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hoquizil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.